molecular formula C16H17N5OS B2384873 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone CAS No. 1326902-49-1

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone

Cat. No. B2384873
CAS RN: 1326902-49-1
M. Wt: 327.41
InChI Key: NSDIEMMDTSJOPF-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone” belongs to a class of compounds known as pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral and antitumoral activity . The compound crystallizes in a monoclinic P 2 1 / n space group .


Synthesis Analysis

The synthesis of similar pyrazole derivatives involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Molecular Structure Analysis

The molecular structure of the compound was determined by single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . All non-hydrogen atoms are planar .


Chemical Reactions Analysis

The compound undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using FTIR, 1H-NMR, and 13C-NMR techniques .

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)17-16-19-18-14(23-16)9-15(22)21-12(3)8-11(2)20-21/h4-8H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDIEMMDTSJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)N3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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